(R)-2-Chloro-1-(4-fluorophenyl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the enantioselective biocatalytic reduction of 1-(4-fluorophenyl)ethanone was studied, and conditions were found that allowed obtaining (S)-(–)-1-(4-fluorophenyl)ethanol by bioreduction of 1-(4-fluorophenyl)ethanone in the presence of a P. crispum biocatalyst . Another process for the synthesis of 4-(4’-fluorophenyl)-piperidines was also described .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the molecular formula of 1-(4-Fluorophenyl)ethanol is C8H9FO . Other studies have performed quantum chemical calculations and Hirshfeld surface analysis on related compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, diastereomeric adducts between (S)-1-(4-fluorophenyl)-ethanol and R and S 2-butanol, formed by supersonic expansion, have been investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-(4-Fluorophenyl)ethanol, include a density of 1.1±0.1 g/cm3, boiling point of 216.2±0.0 °C at 760 mmHg, and a molar refractivity of 37.3±0.3 cm3 .Scientific Research Applications
Conformational Landscape Studies
(R)-2-Chloro-1-(4-fluorophenyl)ethanol, and its variants have been the subject of studies exploring their conformational landscapes. For instance, the conformational landscape of (S)-1-(4-chlorophenyl)ethanol and its diastereomeric adducts with R- and S-butan-2-ol was investigated using resonant two-photon ionization spectroscopy and theoretical calculations. This research helps in understanding the structural behaviors of similar compounds, including (R)-2-Chloro-1-(4-fluorophenyl)ethanol (Rondino et al., 2016).
Synthesis and Enantioselectivity
Studies have focused on synthesizing variants of (R)-2-Chloro-1-(4-fluorophenyl)ethanol, highlighting the role of substituents in chiral recognition of molecular complexes. For example, research on the enantioselective synthesis of (S)-(–)-1-(4-fluorophenyl)ethanol, a related compound, revealed insights into the synthesis process and its potential applications in pharmaceuticals, such as antimalarial drugs and treatments for Alzheimer's disease (ChemChemTech, 2022).
Pharmaceutical Intermediates
(R)-2-Chloro-1-(4-fluorophenyl)ethanol and its derivatives are key intermediates in synthesizing pharmaceutical products. For instance, a study described the biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a crucial intermediate for preparing PF-2341066, an inhibitor of c-Met/ALK in clinical development (Martínez et al., 2010).
Catalytic Activity and Bioreduction
The compound has been used in studies examining the catalytic activity and bioreduction processes. For example, research on the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to (R)-2-chloro-1-(3-chlorophenyl)ethanol using Candida ontarioensis cells provided insights into the efficient preparation of chiral intermediates, demonstrating potential applications in pharmaceutical synthesis (Ni, Zhang, & Sun, 2012).
Electrochemical Methods
Electrochemical methods for converting related haloacetophenones into corresponding haloethanols were also studied, providing alternative synthesis routes for similar compounds (Ikeda, 1990).
Biocatalysis in Drug Synthesis
Biocatalysis studies involving derivatives of (R)-2-Chloro-1-(4-fluorophenyl)ethanol have shown potential in drug synthesis. For instance, a bacterial strain capable of biocatalyzing 2-chloro-1-(2,4-dichlorophenyl) ethanone to its (R)-alcohol form with high stereoselectivity was identified and optimized, demonstrating a novel whole-cell-mediated biocatalytic route for synthesizing valuable chiral intermediates (Miao, Liu, He, & Wang, 2019).
Spectroscopy and Molecular Analysis
Spectroscopic studies of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a related compound, involved analyzing its molecular structure, hyperpolarizability, and electronic properties. This type of research can provide valuable insights for similar compounds (Najiya et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R)-2-chloro-1-(4-fluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCREIYEGAGUDS-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCl)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70486312 | |
Record name | (R)-2-Chloro-1-(4-fluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70486312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Chloro-1-(4-fluorophenyl)ethanol | |
CAS RN |
126534-43-8 | |
Record name | (αR)-α-(Chloromethyl)-4-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126534-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-2-Chloro-1-(4-fluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70486312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-2-chloro-1-(4-fluorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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